molecular formula C20H25N5O4S B11254890 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11254890
M. Wt: 431.5 g/mol
InChI Key: VVVNVCZWIFBLEW-UHFFFAOYSA-N
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Description

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate benzodiazole derivative under controlled conditions . The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly as an alpha1-adrenergic receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific chemical structure, which allows for high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for further research and development in therapeutic applications .

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

InChI

InChI=1S/C20H25N5O4S/c1-29-16-4-2-15(3-5-16)25-12-10-24(11-13-25)9-8-21-30(27,28)17-6-7-18-19(14-17)23-20(26)22-18/h2-7,14,21H,8-13H2,1H3,(H2,22,23,26)

InChI Key

VVVNVCZWIFBLEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

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